molecular formula C35H36N2O6 B11610083 4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid

4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid

Cat. No.: B11610083
M. Wt: 580.7 g/mol
InChI Key: KLSJULGXXAIOPT-UHFFFAOYSA-N
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Description

4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and other transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different properties and applications.

Scientific Research Applications

4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives and related structures with similar functional groups. Examples include:

Uniqueness

The uniqueness of 4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C35H36N2O6

Molecular Weight

580.7 g/mol

IUPAC Name

4-[9-(4-tert-butylphenyl)-6-(4-methoxycarbonylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C35H36N2O6/c1-35(2,3)25-15-13-21(14-16-25)24-19-27-32(29(38)20-24)33(22-9-11-23(12-10-22)34(42)43-4)37(30(39)17-18-31(40)41)28-8-6-5-7-26(28)36-27/h5-16,24,33,36H,17-20H2,1-4H3,(H,40,41)

InChI Key

KLSJULGXXAIOPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)C(=O)OC)C(=O)C2

Origin of Product

United States

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